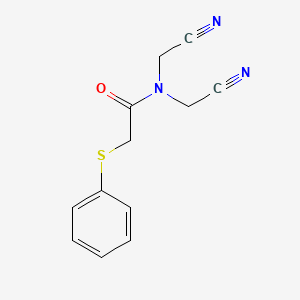
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide involves the covalent binding of the nitrile group of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide to the active site cysteine residue of the targeted protease. This covalent bond formation leads to the irreversible inhibition of the protease activity. Furthermore, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to induce conformational changes in the protease structure, leading to the destabilization of the enzyme and its eventual degradation.
Biochemical and Physiological Effects:
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the proteolytic activity of cathepsin B. N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has also been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the immune response and inflammation. Furthermore, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to have antiviral activity against various viruses such as HIV-1 and dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N-bis(cyanomethyl)-2-(phenylthio)acetamide in lab experiments include its high potency and selectivity for cysteine proteases, its irreversible inhibition of protease activity, and its ability to induce conformational changes in the protease structure. However, N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has some limitations such as its potential toxicity to cells and its irreversible inhibition of protease activity, which can hinder the study of protease function in vivo.
Direcciones Futuras
There are several future directions for the study of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide. One direction is to explore the potential use of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide as a therapeutic agent for various diseases such as cancer and autoimmune disorders. Another direction is to study the mechanism of action of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide in more detail, including its interaction with the protease structure and its effect on protease function in vivo. Furthermore, the development of new N,N-bis(cyanomethyl)-2-(phenylthio)acetamide derivatives with improved properties such as lower toxicity and higher selectivity for specific proteases is also an area of interest.
Métodos De Síntesis
The synthesis of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide involves the reaction of 2-chloro-N-(phenylthio)acetamide with sodium cyanide in the presence of a strong base such as potassium hydroxide. This reaction leads to the formation of N,N-bis(cyanomethyl)-2-(phenylthio)acetamide, which can be purified and isolated using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been extensively used in scientific research as a potent inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in various biological processes such as protein degradation, apoptosis, and immune response. N,N-bis(cyanomethyl)-2-(phenylthio)acetamide has been shown to inhibit various cysteine proteases such as cathepsin B, L, and S, and has been used to study their role in various diseases such as cancer, autoimmune disorders, and infectious diseases.
Propiedades
IUPAC Name |
N,N-bis(cyanomethyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-6-8-15(9-7-14)12(16)10-17-11-4-2-1-3-5-11/h1-5H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALYXMDYEVCHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-bis(cyanomethyl)-2-(phenylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)
![1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5756692.png)
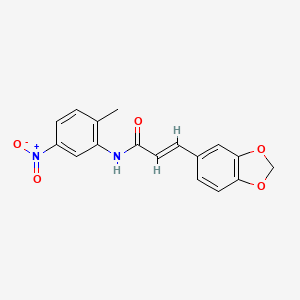
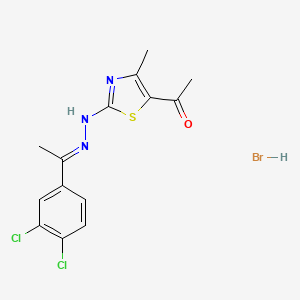
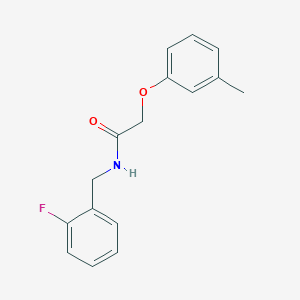
![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)
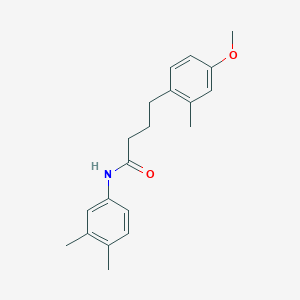
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5756729.png)
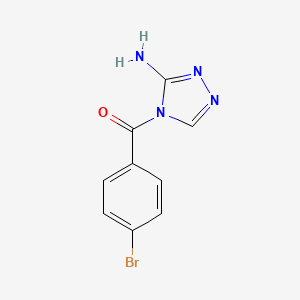
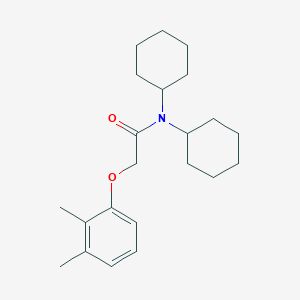
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)
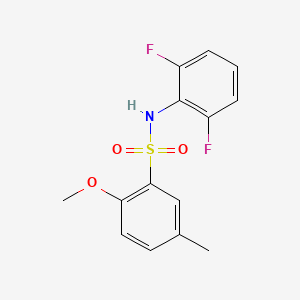
![3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)